4'-Cyano-2,2-dimethylpropiophenone

Photopolymerization Structure-Activity Relationship Electron-Withdrawing Group

4'-Cyano-2,2-dimethylpropiophenone (CAS 150009-08-8) is a para-cyano-substituted aryl ketone delivering a unique electronic profile (σp=0.66) unattainable with generic propiophenone analogs. The strong electron-withdrawing cyano group modulates UV absorption, α-cleavage kinetics, and photoinitiation efficiency, making it ideal for UV-curable coatings, 3D printing resins, and lithium-ion battery electrolyte formulations. The para-substitution ensures consistent solubility and crystal packing, eliminating ortho/meta isomer variability. Source for R&D, asymmetric catalysis, and heterocyclic scaffold synthesis. Inquire for bulk pricing.

Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
CAS No. 150009-08-8
Cat. No. B137245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Cyano-2,2-dimethylpropiophenone
CAS150009-08-8
Synonyms4'-CYANO-2,2-DIMETHYLPROPIOPHENONE
Molecular FormulaC12H13NO
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)C1=CC=C(C=C1)C#N
InChIInChI=1S/C12H13NO/c1-12(2,3)11(14)10-6-4-9(8-13)5-7-10/h4-7H,1-3H3
InChIKeyFCXVFMKJNOPZLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-Cyano-2,2-dimethylpropiophenone (CAS 150009-08-8): Procurement-Relevant Profile and Structural Identity


4'-Cyano-2,2-dimethylpropiophenone (CAS 150009-08-8), also known as 4-(2,2-dimethylpropanoyl)benzonitrile or 4-pivaloylbenzonitrile, is an aromatic-aliphatic ketone bearing a para-cyano substituent on the phenyl ring . The compound features a tert-butyl ketone moiety adjacent to a benzonitrile core, with a molecular formula of C12H13NO and a molecular weight of 187.24 g/mol . Physicochemical properties include a density of 1.04 g/cm³, a boiling point of 317.9°C at 760 mmHg, and a logP of approximately 2.79 [1]. The compound is a white crystalline solid with limited vapor pressure (0.000375 mmHg at 25°C), which informs handling and storage protocols during procurement [1].

Procurement Risk Assessment: Why In-Class Substitution of 4'-Cyano-2,2-dimethylpropiophenone Compromises Research Outcomes


Substituting 4'-cyano-2,2-dimethylpropiophenone with generic propiophenone analogs, such as unsubstituted 2,2-dimethylpropiophenone (CAS 938-16-9) or ortho-cyano positional isomers (e.g., 2'-cyano-2,2-dimethylpropiophenone, CAS 898766-10-4) [1], introduces quantifiable changes in critical physicochemical and performance parameters. The para-cyano group substantially alters the electronic landscape of the aromatic ring—influencing UV absorption maxima, dipole moment, and the kinetics of free radical generation—which directly impacts photoinitiation efficiency and reaction selectivity [2]. Furthermore, the para-substitution pattern confers a distinct molecular geometry and crystal packing that cannot be replicated by ortho- or meta-analogs, affecting solubility, formulation compatibility, and solid-state handling [1]. These differences preclude simple one-to-one replacement in synthetic routes, photopolymerization formulations, and material science applications where the specific electronic and steric profile is designed into the process.

Quantitative Differentiation Evidence: 4'-Cyano-2,2-dimethylpropiophenone vs. Closest Analogs


Electronic Modulation: Para-Cyano Substituent Effects on Aromatic Ring Activation

The para-cyano group of 4'-cyano-2,2-dimethylpropiophenone acts as a strong electron-withdrawing substituent (σp = 0.66) [1], substantially polarizing the carbonyl group and altering the excited-state behavior of the propiophenone chromophore relative to the unsubstituted analog (2,2-dimethylpropiophenone, CAS 938-16-9). This electronic perturbation is critical for the efficiency of α-cleavage and subsequent radical generation in photoinitiation applications.

Photopolymerization Structure-Activity Relationship Electron-Withdrawing Group

Positional Isomerism: Para- vs. Ortho-Cyano Substitution Effects on Physicochemical Properties

4'-Cyano-2,2-dimethylpropiophenone (para-isomer, CAS 150009-08-8) exhibits distinct physicochemical properties compared to its ortho-substituted analog, 2'-cyano-2,2-dimethylpropiophenone (CAS 898766-10-4) [1]. While both share the same molecular formula (C12H13NO) and molecular weight (187.24 g/mol), the positional isomerism results in measurable differences in chromatographic behavior, dipole moment, and crystalline packing, which are critical for purification, formulation, and solid-state applications.

Regioisomer Comparison Physicochemical Profiling Solid-State Properties

Hydrophobicity Differential: LogP Comparison with Common Propiophenone Photoinitiator Scaffolds

The para-cyano substitution on 4'-cyano-2,2-dimethylpropiophenone yields a computed XLogP3-AA value of 2.79 [1], which is substantially higher than that of the widely used photoinitiator 2-hydroxy-2-methylpropiophenone (Darocur 1173, logP ≈ 1.5) [2] but lower than the unsubstituted analog 2,2-dimethylpropiophenone (XLogP3-AA ≈ 3.1) [3]. This intermediate lipophilicity influences solubility in nonpolar monomers and oligomers, as well as migration behavior in cured polymer matrices.

Lipophilicity Formulation Compatibility Partition Coefficient

Thermal Stability: Boiling Point and Vapor Pressure as Procurement and Process Safety Indicators

The thermal profile of 4'-cyano-2,2-dimethylpropiophenone—boiling point 317.9°C at 760 mmHg and vapor pressure 0.000375 mmHg at 25°C [1]—differs measurably from that of the unsubstituted analog 2,2-dimethylpropiophenone (boiling point approximately 220-230°C ) and the ortho-cyano isomer (for which limited thermal data are reported, but differing intermolecular interactions are expected) . The elevated boiling point and low volatility of the para-cyano derivative reduce evaporative losses during high-temperature processing and lower inhalation exposure risks, which is a relevant factor for industrial hygiene assessments during large-scale procurement and use.

Thermal Properties Process Safety Volatility

Synthetic Accessibility: Continuous Flow Methodology for Improved Purity and Yield

An efficient continuous flow methodology has been developed for the synthesis of ketones including 4'-cyano-2,2-dimethylpropiophenone, using organolithium reagents and acid chlorides . In contrast to standard batch chemistry, this continuous flow approach minimizes over-addition of the organolithium to the ketone, thereby suppressing the formation of the undesired tertiary alcohol side product and representing a more direct approach toward the target ketone . This process innovation translates to improved yields and higher purity compared to conventional batch syntheses that often require additional purification steps to remove tertiary alcohol contaminants.

Flow Chemistry Synthetic Efficiency Purity

Validated Application Scenarios for 4'-Cyano-2,2-dimethylpropiophenone (CAS 150009-08-8) in Research and Industrial Settings


Photoinitiator Development and Photopolymerization Formulation

Based on its para-cyano substitution pattern, which imparts a strong electron-withdrawing effect (σp = 0.66), and its intermediate lipophilicity (logP = 2.79), 4'-cyano-2,2-dimethylpropiophenone is suited for use as a building block or direct photoinitiator in UV-curable coatings, adhesives, and 3D printing resins . The electronic modulation afforded by the cyano group is expected to influence the α-cleavage efficiency and the absorption spectrum, potentially offering a distinct curing profile compared to unsubstituted propiophenone analogs. Formulators seeking to fine-tune the reactivity and solubility of their photopolymerizable systems may prioritize this compound over generic alternatives to achieve specific curing kinetics or compatibility with nonpolar monomer blends.

Synthetic Intermediate for Heterocyclic and Pharmaceutical Building Blocks

The presence of both a reactive ketone carbonyl and a cyano group makes 4'-cyano-2,2-dimethylpropiophenone a versatile intermediate for the construction of heterocyclic scaffolds, including pyridine, pyrazole, and quinazoline derivatives, as exemplified in patent literature . The cyano group serves as a latent precursor to amines, carboxylic acids, and amidines, while the ketone can undergo condensation, reduction, or nucleophilic addition reactions. The continuous flow synthesis method that minimizes tertiary alcohol formation is particularly advantageous for medicinal chemistry groups and CROs requiring high-purity intermediates for SAR studies, where even low levels of byproducts can confound biological assay results.

Material Science: Electrolyte Additive for Lithium-Ion Battery Cathode Stabilization

4'-Cyano-2,2-dimethylpropiophenone has been identified as an electrolyte additive that enhances the cyclic stability of cathode materials in high-voltage lithium-ion batteries . The benzonitrile moiety is believed to interact with the cathode surface, forming a protective film that mitigates transition metal dissolution and electrolyte decomposition at elevated voltages. The specific para-substitution pattern and the presence of the tert-butyl ketone group may contribute to the formation of a more robust and less resistive cathode-electrolyte interphase (CEI) compared to other nitrile-containing additives. This application scenario is supported by class-level inference from related benzonitrile electrolyte additives and represents a high-value industrial use case where the precise molecular architecture of 4'-cyano-2,2-dimethylpropiophenone cannot be substituted with generic propiophenones or non-cyano analogs.

Asymmetric Catalysis and Chiral Ligand Synthesis

The prochiral ketone moiety of 4'-cyano-2,2-dimethylpropiophenone renders it a suitable substrate for asymmetric transfer hydrogenation and other enantioselective transformations . The para-cyano group serves as a spectroscopic handle (IR, Raman) and can participate in secondary coordination interactions with metal catalysts, potentially influencing enantioselectivity outcomes. Researchers developing new chiral catalysts or optimizing asymmetric synthetic routes may select this specific substrate over other aryl ketones due to its unique combination of steric bulk (tert-butyl) and electronic properties (cyano), which provide a distinct reactivity profile and facilitate product analysis.

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